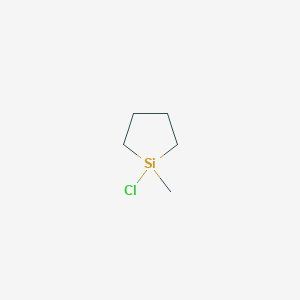

1-Chloro-1-methylsilolane

Beschreibung

Significance of Organosilicon Compounds in Contemporary Chemical Research

Organosilicon compounds, characterized by carbon-silicon bonds, have become indispensable in modern chemical research and industry. rsc.orgresearchgate.net Their unique properties, such as thermal stability, chemical inertness, and flexibility, distinguish them from their carbon-based counterparts and make them crucial components in the design of advanced materials. iust.ac.ir These compounds find diverse applications in materials science as water-resistant coatings and adhesives, in electronics as insulators, and in the pharmaceutical industry as drug carriers and synthetic building blocks. iust.ac.ir The versatility of silicon allows for the creation of a wide array of organosilicon compounds, including silanes, siloxanes, and complex heterocyclic structures, which are instrumental as synthetic intermediates in various chemical processes. researchgate.netiust.ac.ir

The field of organosilicon chemistry has evolved significantly since the first synthesis of a compound with a silicon-carbon bond nearly 150 years ago. rsc.org Initially considered less promising, it has grown into a major research area with both fundamental and applied importance. rsc.org The development of the direct synthesis of methylchlorosilanes in the 1940s was a pivotal moment, paving the way for the large-scale production of silicone-based materials like oils, rubbers, and resins. rsc.org Contemporary research continues to expand the horizons of organosilicon chemistry, with a focus on creating novel unsaturated silicon compounds and exploring their unique electronic properties for materials science applications. rsc.org

Overview of Silolane Chemistry and Structural Architectures

Silolanes are a specific class of organosilicon compounds featuring a five-membered ring containing a silicon atom. vulcanchem.com This structure is a silicon-containing analog of cyclopentane. The chemistry of silolanes is a subset of the broader field of organosilicon chemistry and involves the study of their synthesis, reactivity, and structural properties. The silicon atom in the silolane ring can be substituted with various functional groups, influencing the compound's chemical behavior.

The structural architecture of silolanes provides a foundation for the synthesis of more complex molecules. For instance, they can serve as precursors in ring-opening polymerizations to create silicon-containing polymers. The reactivity of the bonds within the silolane ring, particularly the carbon-silicon and silicon-substituent bonds, allows for a range of chemical transformations. These reactions are fundamental to the application of silolanes as building blocks in organic synthesis.

Historical Context of Halogenated Organosilicon Heterocycles

The history of halogenated organosilicon heterocycles is intertwined with the broader development of organosilicon chemistry. The first organochlorosilane compound was synthesized in 1863 by Charles Friedel and James Crafts. wikipedia.org This marked the beginning of the exploration of silicon's ability to form stable bonds with both carbon and halogens. In the early 20th century, Frederic Kipping's extensive research significantly advanced the field, including the synthesis of various alkyl and aryl silanes using Grignard reagents. wikipedia.org

The study of halogen-containing cyclic organosilicon compounds, or heterocycles, has been driven by their utility as reactive intermediates. The presence of a halogen atom, such as chlorine, on the silicon atom of a heterocyclic ring, like a silolane, makes the silicon atom susceptible to nucleophilic attack. wikipedia.org This reactivity is a key feature that allows for the further functionalization of the molecule. A notable development in the chemistry of these compounds was the discovery that 1-(chloromethyl)-1-methylsilacyclopentane can undergo ring enlargement to form 1-chloro-1-methylsilacyclohexane (B175306) under the influence of aluminum chloride, a significant finding in the study of silicon-containing heterocycles. researchgate.net The ongoing research into halogenated organosilicon heterocycles continues to yield new synthetic methodologies and applications. mdpi.com

Chemical Profile of 1-Chloro-1-methylsilolane

Synthesis and Formation Mechanisms

A common method for synthesizing 1-chloro-1-methylsilolane involves the reaction of a dichloromethylsilane (B8780727) with a suitable di-Grignard reagent or through a reductive cyclization process. For example, 1-chloro-1-methyl-1-silacyclopentane can be produced by reacting the appropriate silane (B1218182) with a dichloropentane (B13834815) mixture. google.com The reaction is typically carried out in a solvent like dibutyldiglyme and the product is isolated by distillation under reduced pressure. google.com Another synthetic route involves the reaction of dichloro(chloromethyl)methylsilane (B75390) with tetramethylene bis(magnesium bromide). researchgate.net

The mechanism of these reactions generally involves the formation of new silicon-carbon bonds to close the five-membered ring. In the case of Grignard-based syntheses, the nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon atom of the chlorosilane, displacing a chloride ion. A second intramolecular or intermolecular reaction then completes the cyclization.

Spectroscopic and Structural Characterization

The structure of 1-chloro-1-methylsilolane and related compounds is confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for elucidating the structure. For instance, in related chloromethyl-substituted silacyclopentanes, the number of distinct signals and their splitting patterns in the NMR spectra help to identify the different chemical environments of the protons and carbon atoms within the molecule. docbrown.info

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. For chloroalkanes, which are structurally similar in terms of the C-Cl bond, characteristic absorptions for C-Cl stretching are typically observed in the fingerprint region of the spectrum. docbrown.info

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of chlorine is often indicated by the characteristic isotopic pattern of the molecular ion peak and chlorine-containing fragments. docbrown.info

Below is a table summarizing the key identifiers for 1-Chloro-1-methylsilolane.

| Identifier | Value |

| IUPAC Name | 1-chloro-1-methylsilolane |

| CAS Number | Not explicitly found for 1-chloro-1-methylsilolane, but related compounds have registered numbers. |

| Molecular Formula | C₅H₁₁ClSi |

| Canonical SMILES | C[Si]1(Cl)CCCC1 |

Chemical Reactivity and Transformation Pathways

The reactivity of 1-chloro-1-methylsilolane is primarily dictated by the polarized silicon-chlorine bond. The silicon atom is electrophilic and is susceptible to attack by nucleophiles, leading to the substitution of the chlorine atom. This reactivity allows 1-chloro-1-methylsilolane to serve as a precursor for the synthesis of a variety of other functionalized silolanes.

For example, it can undergo nucleophilic substitution reactions where the chlorine is replaced by other groups such as alkoxy, amino, or alkyl groups. researchgate.net These transformations are fundamental to its use as a synthetic intermediate. Furthermore, under certain conditions, such as in the presence of a Lewis acid, halogenated silacycloalkanes can undergo ring-expansion reactions. researchgate.net

Applications in Synthetic Chemistry

Role as a Precursor in Organometallic Synthesis

1-Chloro-1-methylsilolane and similar halogenated silanes are valuable precursors in organometallic synthesis. The reactive Si-Cl bond allows for the introduction of the silolane moiety into other molecules through reactions with organometallic reagents. For instance, the reaction of 1-(chloromethyl)-1-methylsilacyclopentane with magnesium can be used to prepare a Grignard reagent, which can then participate in a wide range of subsequent reactions. researchgate.net

Utility in the Formation of Silicon-Containing Heterocycles

The compound serves as a key building block for the synthesis of more complex silicon-containing heterocycles. Through the substitution of the chloro group, various functionalities can be introduced, leading to a diverse range of silolane derivatives. These derivatives can then be used in further synthetic steps, including intramolecular cyclizations, to construct more elaborate heterocyclic systems. The ability to functionalize the silolane ring is crucial for tailoring the properties of the final molecules for specific applications. For example, 1-(iodomethyl)-1-methylsilolane, which can be derived from the corresponding chloro-compound, reacts with 2-methyl-1H-imidazole to form imidazolium (B1220033) salts, a class of ionic liquids. researchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-1-methylsilolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClSi/c1-7(6)4-2-3-5-7/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLZWLZASPAUII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CCCC1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Chloro 1 Methylsilolane and Analogues

Strategies for the Construction of the Silolane Ring System

The synthesis of the silolane ring, a five-membered heterocyclic system containing a silicon atom, is a key step in the preparation of 1-chloro-1-methylsilolane and its analogues. Various strategies have been developed to construct this cyclic framework, primarily involving the formation of new silicon-carbon bonds. These methods often utilize cyclization reactions of acyclic precursors containing both silicon and carbon moieties. The incorporation of a silicon atom into a carbocyclic skeleton can impart unique biological and physicochemical properties to the resulting sila-analogues compared to their all-carbon counterparts. researchgate.net

Cyclization Reactions Involving Silicon and Carbon Precursors

Transition metal catalysis offers a powerful and versatile tool for the synthesis of silacycles, including silolanes. researchgate.net These methods often involve the catalytic activation of Si-C or C-H bonds to facilitate intramolecular cyclization.

One prominent strategy involves the transition metal-catalyzed coupling-cyclization of silacyclobutanes with unsaturated partners like alkenes, alkynes, and allenoates. For instance, palladium-catalyzed enantioselective desymmetrization of silacyclobutanes tethered to an alkyne has been shown to produce chiral silacycles with a tetraorganosilicon stereocenter. nih.gov Rhodium catalysts have also been employed in the chemo-divergent Si-C bond cleavage of silacyclobutanes, leading to novel silacycles through efficient intramolecular sila-cyclization reactions under mild conditions. researchgate.net Furthermore, palladium(II)-catalyzed carbene insertion into the C-Si bonds of silacyclobutanes provides a route to silacyclopentanes. nih.gov

Another approach utilizes the intramolecular Mizoroki-Heck coupling-cyclization of vinylsilanes. nih.gov This method allows for the formation of a new C-C bond at the β-position of the vinylsilane while retaining the silyl (B83357) group, leading to the formation of a silacyclic structure. The Hiyama cross-coupling reaction, which couples organosilanes with organic halides, also serves as a valuable tool for constructing carbon-carbon bonds in the synthesis of complex molecules containing silicon. mdpi.com

The choice of transition metal catalyst and ligands is crucial for the efficiency and selectivity of these reactions. Metals from both the group 8 and early transition metal series have been shown to catalyze Si-H dehydrocoupling, although their mechanisms may differ. dtic.mil For instance, dimethyl titanocene (B72419) has been identified as an active catalyst for the dehydrocoupling of mono-substituted silanes. dtic.mil

Table 1: Examples of Transition Metal-Catalyzed Silolane Synthesis

| Catalyst System | Starting Material Type | Product Type | Reference |

| Pd(0)/Chiral Ligand | Alkyne-tethered Silacyclobutane (B14746246) | Chiral Silacycle | nih.gov |

| Rh(I) Complex | Silacyclobutane | Silacycle | researchgate.net |

| Pd(II) Complex | Silacyclobutane and Trisylhydrazone | Silacyclopentane (B13830383) | nih.gov |

| Pd(OAc)₂ | Vinylsilane | Silacycle | nih.gov |

| Dimethyl titanocene | Mono-substituted silane (B1218182) | Oligo/Polysilane | dtic.mil |

Organometallic reagents, particularly organolithium and Grignard reagents, are widely used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgsaskoer.ca In the context of silolane synthesis, they play a crucial role in mediating cyclization reactions.

A common method involves the reaction of a dihalo-organic compound with an organosilane in the presence of magnesium metal. google.com This process generates a Grignard intermediate that undergoes an intramolecular or self-coupling reaction to form the cyclic organosilane. google.com For example, 1-chloro-1-methylsilacyclopentane can be synthesized from the reaction of a dichloropentane (B13834815) with an appropriate silane and magnesium. google.com Similarly, 1-(chloromethyl)-1-methylsilacyclopentane has been synthesized from dichloro(chloromethyl)methylsilane (B75390) and tetramethylene bis(magnesium bromide). researchgate.net

Organolithium reagents are also employed in the synthesis of silacyclopentanes through tandem intermolecular-intramolecular carbolithiation of vinyl(homoallyl)silanes or vinyl(homopropargyl)silanes. wikipedia.orgresearchgate.net These reagents are strong bases and nucleophiles, capable of initiating anionic polymerization and adding to carbonyl compounds. libretexts.orgwikipedia.org The choice of solvent is critical for the formation and reactivity of organometallic reagents, with diethyl ether or tetrahydrofuran (B95107) (THF) being essential for Grignard reagent formation. libretexts.org

Table 2: Organometallic Reagents in Silolane Synthesis

| Organometallic Reagent | Precursor Types | Key Transformation | Reference |

| Grignard Reagent | Dihalo-organic compound, Organosilane | Intramolecular coupling | google.com |

| Organolithium Reagent | Vinyl(homoallyl)silane | Tandem carbolithiation | researchgate.net |

| Tetramethylene bis(magnesium bromide) | Dichloro(chloromethyl)methylsilane | Nucleophilic substitution and cyclization | researchgate.net |

Ring-Closing Metathesis in Silolane Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of a wide variety of unsaturated cyclic compounds, including those containing heteroatoms like silicon. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular metathesis of two terminal alkenes to form a cycloalkene and volatile ethylene (B1197577). wikipedia.orgnih.gov

The functional group tolerance of modern RCM catalysts allows for the synthesis of structurally complex silacycles. wikipedia.org For instance, RCM can be used to construct five- to seven-membered rings annulated to other ring systems. nih.gov The synthesis of silacyclopentane derivatives can be achieved through the RCM of appropriately substituted diene-containing silane precursors. This strategy has been applied in the synthesis of various nitrogen-containing heterocycles, demonstrating the broad applicability of RCM. nih.gov

Furthermore, tandem RCM reactions, such as the dienyne ring-closing metathesis of alkynyl silaketals, can generate bicyclic siloxanes. nih.gov These can then be further transformed to afford stereochemically defined diene systems. nih.gov The efficiency of RCM is often driven by the removal of ethylene from the reaction mixture, shifting the equilibrium towards the desired cyclic product. organic-chemistry.org

Introduction and Retention of the Chloro Substituent at Silicon

A key feature of 1-chloro-1-methylsilolane is the chloro substituent on the silicon atom. This functional group is often introduced through the chlorination of a corresponding hydrosilane (a compound containing a Si-H bond).

Chlorination of Hydrosilanes in Silolane Formation

The conversion of a Si-H bond to a Si-Cl bond is a fundamental transformation in organosilicon chemistry. Several methods have been developed for this chlorination, offering varying degrees of efficiency, selectivity, and mildness of reaction conditions.

A highly efficient method involves the use of hexachloroethane (B51795) in the presence of a palladium(II) chloride catalyst. nih.gov This reaction proceeds cleanly and rapidly under mild conditions, often without the need for a solvent, to afford the desired chlorosilane in good to quantitative yields. nih.gov Another approach utilizes trichloroisocyanuric acid (TCCA) as the chlorinating agent, which offers a fast reaction and high purity product. researchgate.net

Photoinduced methods have also been developed. For instance, visible-light irradiation using neutral eosin (B541160) Y as a hydrogen-atom-transfer photocatalyst can quantitatively convert hydrosilanes to silyl chlorides with dichloromethane (B109758) serving as the chlorinating agent. researchgate.net Additionally, Lewis acid catalysis, such as with B(C₆F₅)₃, can accelerate the chlorination of hydrosilanes using reagents like Ph₃CCl. nih.gov This metal-free method allows for the selective chlorination of mono-, di-, and trihydrosilanes using HCl, with the release of hydrogen gas as the only byproduct. nih.gov

The stepwise chlorination of di- and trihydrosilanes can be controlled to selectively isolate chlorohydrosilanes. researchgate.netnih.gov The choice of chlorinating agent and catalyst system can be tailored to the specific hydrosilane substrate and desired product.

Table 3: Methods for Chlorination of Hydrosilanes

| Chlorinating Agent | Catalyst/Conditions | Key Features | Reference |

| Hexachloroethane | PdCl₂ | Mild conditions, high yields | nih.gov |

| Trichloroisocyanuric acid (TCCA) | - | Fast reaction, high purity | researchgate.net |

| Dichloromethane | Neutral eosin Y, visible light | Photoinduced, quantitative conversion | researchgate.net |

| HCl | B(C₆F₅)₃ | Metal-free, selective | nih.gov |

| Acetyl chloride | FeCl₃ or Fe(acac)₃ | Iron-catalyzed | researchgate.net |

Halogen Exchange Reactions on Silolane Scaffolds

Halogen exchange reactions provide a versatile method for the synthesis of chlorosilanes, including 1-chloro-1-methylsilolane. These reactions typically involve the conversion of a different silicon-halogen bond or a silicon-hydride bond into a silicon-chlorine bond. While direct halogen exchange on a pre-formed silolane ring is a plausible route, more commonly, the chloro-substituent is introduced at an earlier stage of the synthesis.

The Finkelstein reaction, traditionally used for exchanging halogens in alkyl halides, can be adapted for organosilicon compounds. organicmystery.com In this context, a silolane bearing a different halogen, such as bromine or iodine, could be converted to 1-chloro-1-methylsilolane by treatment with a chloride salt. The equilibrium of this reaction is influenced by factors such as the nature of the cation and the solvent system. rsc.org For instance, heating a chloro- or bromoalkane with sodium iodide in a suitable solvent like acetone (B3395972) or methanol (B129727) is a common method for producing iodoalkanes. organicmystery.com

Another approach involves the reaction of hydrosilanes with a chlorinating agent. While not a direct exchange of one halogen for another, it represents a key transformation to introduce the chloro group. The synthesis of 1-chloro-1,1-difluoroethane (B1203169) from 1,1,1-trichloroethane (B11378) using hydrofluoric acid exemplifies an industrial halogen exchange process. rsc.org Similar principles can be applied to silolane chemistry, where a 1-methylsilolane (B3057078) could potentially be chlorinated.

Furthermore, metal-mediated halogen exchange reactions are a powerful tool in organometallic chemistry. researchgate.net These processes, often catalyzed by transition metals, can facilitate the exchange of halogens on aryl and vinyl halides and could be conceptually extended to silolane systems. researchgate.net The mechanism of these exchanges can be complex, involving oxidative addition and reductive elimination pathways. researchgate.net Zeolites have also been shown to catalyze halogen exchange reactions between alkyl halides, offering a heterogenous catalytic approach. gelest.com

It is important to note that the direct synthesis of 1-chloro-1-methylsilolane is often more efficiently achieved through the controlled methylation of 1,1-dichlorosilolane, as detailed in the following section, rather than through a halogen exchange on a pre-functionalized silolane ring.

Methyl Group Incorporation and Regioselectivity

The introduction of a methyl group onto the silicon center of a silolane ring is a critical step in the synthesis of 1-chloro-1-methylsilolane. The primary strategy for this transformation involves the reaction of a di- or trichlorosilane (B8805176) precursor with a methylating agent.

The most prevalent method for methylating chlorosilanes is the Grignard reaction. sci-hub.sereachemchemicals.com The reaction of 1,1-dichlorosilolane with one equivalent of a methyl Grignard reagent, such as methylmagnesium chloride (CH₃MgCl) or methylmagnesium bromide (CH₃MgBr), is the most direct route to 1-chloro-1-methylsilolane. wikipedia.orgdoubtnut.comtestbook.com The high reactivity of Grignard reagents necessitates careful control of stoichiometry to achieve selective monosubstitution and avoid the formation of the dimethylated product, 1,1-dimethylsilolane. sci-hub.se The choice of solvent, typically an ether like diethyl ether or tetrahydrofuran (THF), is crucial for the stability and reactivity of the Grignard reagent. reachemchemicals.com

To improve the selectivity of methylation, alternative methylating agents and catalytic systems have been explored. Palladium-catalyzed cross-coupling reactions of chlorosilanes with organoaluminum reagents, such as dimethylaluminum chloride (Me₂AlCl), have been shown to be highly selective for the methylation of various dichlorosilanes to their corresponding monochlorosilanes. sci-hub.seresearchgate.net This method offers a valuable alternative to the classical Grignard approach, often providing higher selectivity and functional group tolerance. researchgate.net Nickel-catalyzed cross-coupling reactions have also been developed for the selective synthesis of alkylmonochlorosilanes from di- and trichlorosilanes.

The following table summarizes representative methylation reactions on dichlorosilanes, highlighting the reagents, catalysts, and selectivity.

| Precursor | Methylating Agent | Catalyst/Conditions | Product | Selectivity | Reference |

| 1,1-Dichlorosilolane | CH₃MgCl | Diethyl ether/THF | 1-Chloro-1-methylsilolane | Moderate to Good | sci-hub.sereachemchemicals.com |

| Various Dichlorosilanes | Me₂AlCl | [Pd(C₃H₅)Cl]₂/DavePhos | Monomethylchlorosilanes | High | sci-hub.seresearchgate.net |

| Dichlorosilanes | Trialkylaluminum | Ni(0)/PCy₃ | Monoalkylchlorosilanes | High |

When the silolane ring is substituted in a way that renders the silicon atom a stereocenter upon methylation, controlling the stereochemical outcome of the reaction becomes a significant challenge. The synthesis of chiral silanes with defined stereochemistry at the silicon atom is an area of active research.

For prochiral dichlorosilanes, the addition of a nucleophile like a Grignard reagent can lead to a mixture of enantiomers or diastereomers. Achieving high stereoselectivity often requires the use of chiral auxiliaries or catalysts. While specific examples for the stereoselective synthesis of 1-chloro-1-methylsilolane are not extensively documented, general principles of stereoselective synthesis can be applied. For instance, the use of chiral ligands in transition metal-catalyzed cross-coupling reactions can induce asymmetry at the silicon center.

Recent advancements in the field include the stereospecific synthesis of silicon-stereogenic optically active silylboranes from chiral hydrosilanes. sci-hub.selsu.edu These silylboranes can then be converted into a variety of chiral organosilanes with high enantiopurity. sci-hub.selsu.edu Furthermore, the catalytic asymmetric dehydrogenative coupling of dihydrosilanes with anilines has been shown to produce silicon-stereogenic silazanes with excellent stereoselectivity. researchgate.net These methods, while not directly applied to 1-chloro-1-methylsilolane, demonstrate the feasibility of achieving high stereocontrol in silane synthesis.

The stereoselective reduction of prochiral ketones using biocatalysts is another area that offers insights into achieving stereocontrol. mdpi.comnih.gov Similar enzymatic approaches could potentially be developed for the stereoselective functionalization of silanes.

Electrosynthetic Approaches to Organosilicon Compounds Relevant to Silolanes

Electrosynthesis is emerging as a powerful and sustainable alternative to traditional chemical methods for the formation of silicon-carbon and silicon-silicon bonds. nih.govchemrxiv.orgnih.govresearchgate.netosti.gov These methods often proceed under mild conditions and can offer unique selectivity.

The electrochemical reduction of chlorosilanes is a key strategy in electrosynthesis. nih.govchemrxiv.orgnih.gov This process can generate highly reactive silyl anion intermediates, which are otherwise difficult to access. chemrxiv.orgnih.gov These silyl anions can then react with various electrophiles to form new bonds. For the synthesis of compounds like 1-chloro-1-methylsilolane, one could envision the electrochemical reduction of 1,1-dichlorosilolane to a silyl anion, followed by reaction with a methyl electrophile.

A general approach for the synthesis of disilanes and oligosilanes involves the reductive activation of chlorosilanes. nih.govchemrxiv.orgnih.gov This strategy has been successfully applied to the synthesis of both linear and cyclic oligosilanes. chemrxiv.orgresearchgate.net The electrochemical coupling of dichlorooligosilanes provides a modular route to cyclosilanes of various ring sizes. chemrxiv.org

Furthermore, the electrochemical reduction of aryl and heteroaryl halides in the presence of an excess of organodichlorosilanes or trichlorosilanes has been used to prepare functionalized chlorosilanes. researchgate.net This approach, which often employs a sacrificial magnesium or aluminum anode, demonstrates the feasibility of forming silicon-carbon bonds electrochemically. researchgate.net

Development of Novel Synthetic Routes and Atom Economy Considerations

The development of new synthetic methods for organosilicon compounds is increasingly driven by the principles of green chemistry, with a strong emphasis on atom economy. nih.govorganic-chemistry.orgresearchgate.netchemrxiv.orgacs.org Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a key consideration in designing sustainable synthetic routes.

The classical Grignard synthesis of organosilanes, while effective, can have a lower atom economy due to the formation of magnesium halide salts as byproducts. nih.gov For the synthesis of 1-chloro-1-methylsilolane from 1,1-dichlorosilolane and methylmagnesium chloride, the balanced equation is:

C₄H₈Cl₂Si + CH₃MgCl → C₅H₁₁ClSi + MgCl₂

In contrast, catalytic reactions, such as the palladium- or nickel-catalyzed cross-coupling of chlorosilanes with organoaluminum reagents, can offer higher atom economy as the catalyst is used in substoichiometric amounts. sci-hub.seresearchgate.net Hydrosilylation reactions, which involve the addition of a Si-H bond across a double or triple bond, are highly atom-economical as all the atoms of the reactants are incorporated into the product. organic-chemistry.org While not directly applicable to the synthesis of 1-chloro-1-methylsilolane from a dichlorosilane (B8785471), it represents a benchmark for atom-efficient C-Si bond formation.

The development of catalytic C-H activation and functionalization of silanes is another promising avenue for improving atom economy. These methods avoid the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and waste generation.

Reaction Chemistry and Mechanistic Investigations of 1 Chloro 1 Methylsilolane

Ring-Opening Reactions of the Silolane Core

The five-membered ring of 1-chloro-1-methylsilolane possesses ring strain, which, while less than that of four-membered silacyclobutanes, provides a thermodynamic driving force for ring-opening reactions. scispace.comresearchgate.net These reactions typically proceed via cleavage of one of the two silicon-carbon bonds within the ring.

Ring-opening polymerization (ROP) is a prominent reaction for cyclic silanes. Anionic ring-opening polymerization (AROP) is particularly effective for strained silacycles. researchgate.netepa.gov For silacyclobutane (B14746246) derivatives, initiators like butyllithium (B86547) (BuLi) in the presence of a polar activator like THF or HMPA readily initiate polymerization. researchgate.net The process involves the nucleophilic attack of the initiator on the electrophilic silicon atom, leading to the cleavage of a ring Si-C bond and the formation of a carbanion at the end of the opened chain, which then propagates by attacking another monomer. It is highly probable that 1-chloro-1-methylsilolane would undergo a similar living anionic polymerization, although the reactive Si-Cl bond would likely be substituted by the organolithium initiator first.

Organobase catalysts have also been shown to be effective for the ROP of cyclic siloxane monomers. rsc.orgresearchgate.net Furthermore, transition metals are widely used to catalyze ring-opening reactions. Catalysts based on palladium, lanthanum, zirconium, and copper have been employed for the ring-opening of related strained rings, such as silacyclobutanes and methylenecyclopropanes, often coupling the ring-opening with other chemical transformations. researchgate.netacs.orgnih.gov

The mechanism of ring cleavage depends on the reaction conditions.

Anionic Ring-Opening: In AROP initiated by an organolithium reagent (RLi), the nucleophilic R⁻ group attacks the silicon atom. This forms a pentacoordinate siliconate intermediate. The high strain energy of the ring facilitates the cleavage of an endocyclic Si-C bond, generating a primary carbanion. This carbanion is the active species that propagates the polymerization by attacking the silicon atom of the next monomer unit. researchgate.net

Thermal/Photochemical Cleavage: Theoretical studies on unsubstituted silacyclobutane and silacyclopropane (B577268) indicate that thermal decomposition can proceed through different pathways. acs.orgkyushu-u.ac.jp One pathway involves the homolytic cleavage of a Si-C bond to form a 1,4-diradical intermediate. kyushu-u.ac.jp An alternative is a concerted mechanism involving Si-C bond cleavage and a 1,2-hydride shift to form a silylene. acs.orgkyushu-u.ac.jp These pathways are less common under typical synthetic conditions but are fundamental to the thermal stability of the ring.

Lewis Acid-Catalyzed Opening: In the presence of Lewis acids, the ring can be activated towards nucleophilic attack. For silacyclopropanes, catalysts like ZnBr₂ are thought to coordinate to the silicon atom, enhancing the nucleophilicity of the strained ring bonds for reaction with electrophiles like carbonyls. scispace.com

Rearrangement Reactions Involving the Silolane Framework

Rearrangement reactions of the silolane framework itself are not common but can occur under specific conditions, particularly when hypercoordinate silicon intermediates are formed.

Studies on hexacoordinate silacyclobutane complexes have shown that they can undergo spontaneous ring-opening and rearrangement under mild, uncatalyzed conditions to form new, more stable chelated ring structures. acs.org Similarly, pentacoordinate silacycloalkane derivatives, including those based on a silacyclopentane (B13830383) core, have been observed to undergo rearrangement upon UV irradiation. This process involves the migration of a substituent from the silicon atom to another part of the ligand framework. acs.org

A well-known rearrangement in organosilicon chemistry is the Brook rearrangement, which involves the intramolecular migration of a silyl (B83357) group from a carbon atom to an oxygen atom ([1,n] C→O shift). wikipedia.org This reaction is driven by the formation of the thermodynamically stable Si-O bond. While not a rearrangement of the carbon skeleton itself, a reaction on a substituent attached to the 1-chloro-1-methylsilolane core could potentially initiate such a process. wikipedia.org For a rearrangement of the silolane framework itself, a 1,2-shift (a type of Wagner-Meerwein rearrangement) would likely require the formation of a cationic or other electron-deficient center adjacent to the ring, a scenario that has not been extensively documented for this specific system. mvpsvktcollege.ac.in

Silylium (B1239981) Ion-Mediated Rearrangements

The generation of transient silylium ions ([R₃Si]⁺) from precursors like chlorosilanes provides a pathway to significant molecular rearrangements. While direct studies on 1-chloro-1-methylsilolane are specific, the behavior of analogous silacycloalkanes provides a strong model for its potential transformations. The abstraction of the chloride from 1-chloro-1-methylsilolane by a strong Lewis acid or a trityl cation can generate a corresponding methylsilolanyl cation. This electrophilic species is a potent intermediate for skeletal reorganization.

Research on related systems, such as cyclopropyl-stabilized silylium ions, demonstrates that these intermediates can undergo complex reaction cascades. thieme-connect.com For instance, silylium ions generated from the hydrosilylation products of vinylcyclopropanes (VCPs) can initiate skeletal rearrangements involving C-C bond reorganization. thieme-connect.com A key transformation is the ring expansion of a cyclopropyl-stabilized silylium ion into an alkene-stabilized silylium ion, which can then be trapped by a hydride source to yield silacyclohexane (B14727737) or silacyclopentane derivatives. thieme-connect.com A transition-metal-free (5+1) cycloaddition of aryl-substituted VCPs with hydrosilanes, initiated by catalytic amounts of a trityl cation, proceeds through a silylium ion intermediate that undergoes a thieme-connect.comCurrent time information in Chatham County, US. aryl group migration to furnish 4-aryl-substituted silacyclohexanes. nih.gov

These rearrangements are often terminated by intermolecular hydride transfer from a hydrosilane molecule or intramolecularly through electrophilic aromatic substitution if an aryl group is present. thieme-connect.comresearchgate.net The reaction pathways and product distributions are highly sensitive to the electronic properties of substituents and the polarity of the solvent. thieme-connect.com

| Reactant System | Initiator | Key Intermediate | Major Product(s) | Reference |

|---|---|---|---|---|

| Aryl-substituted vinylcyclopropane (B126155) + Hydrosilane | [Ph₃C]⁺[B(C₆F₅)₄]⁻ | Cyclopropyl-stabilized silylium ion | 4-Aryl-silacyclohexane | nih.gov |

| β-Silylated cyclopropane (B1198618) with allyl group | Trityl cation | Alkene-stabilized silylium ion | Silacyclohexane with quaternary carbon | thieme-connect.com |

Sigmatropic and Pericyclic Transformations

Pericyclic reactions, which proceed through a cyclic transition state in a concerted fashion, represent another facet of silane (B1218182) chemistry. msu.eduwikipedia.org These reactions are governed by orbital symmetry rules and can be initiated thermally or photochemically. uniurb.itebsco.com While specific examples involving 1-chloro-1-methylsilolane are not extensively documented, the reactivity of related organosilicon compounds illustrates the principles of these transformations.

Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. stereoelectronics.org A notable example in organosilicon chemistry is the Ireland-Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement that can utilize silyl enol ethers. stereoelectronics.orgmdpi.com More directly related is the photochemical Current time information in Chatham County, US.nih.gov-sigmatropic silyl shift. An organocatalytically prepared, enantioenriched allylsilane has been shown to undergo a highly stereoselective photochemical Current time information in Chatham County, US.nih.gov-silyl shift to form a chiral benzylic silane, a reaction proposed to occur via a singlet silyl/allyl conical intersection. nsf.gov Such transformations highlight the potential for derivatives of 1-chloro-1-methylsilolane, particularly if the chlorine is replaced by an allyl group, to participate in stereocontrolled pericyclic reactions.

Catalytic Transformations Utilizing 1-Chloro-1-methylsilolane and Its Derivatives

Derivatives of 1-chloro-1-methylsilolane are valuable precursors and substrates in a variety of transition metal-catalyzed reactions. These processes enable the formation of new carbon-silicon and carbon-carbon bonds under controlled conditions.

Hydrosilylation Reactions Initiated by Silolanes

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a cornerstone of organosilicon chemistry, typically catalyzed by transition metals like platinum, rhodium, or iron. libretexts.orgnih.govnih.gov The substrate for this reaction is a hydrosilane (containing a Si-H bond). Therefore, 1-chloro-1-methylsilolane must first be converted to its corresponding hydrosilane derivative, 1-methylsilolane (B3057078), typically via reduction with a hydride source like lithium aluminum hydride.

Once formed, 1-methylsilolane can participate in catalytic hydrosilylation of alkenes and alkynes. The most accepted general mechanism is the Chalk-Harrod mechanism, which involves:

Oxidative addition of the Si-H bond to the low-valent metal center.

Coordination of the unsaturated substrate (e.g., an alkene) to the metal.

Insertion of the alkene into the metal-hydride bond (or less commonly, the metal-silyl bond).

Reductive elimination of the resulting alkylsilyl group to yield the product and regenerate the active catalyst. libretexts.org

Recent advances have focused on developing catalysts based on earth-abundant metals such as cobalt and nickel, which can catalyze the hydrosilylation of terminal alkynes with high regio- and stereoselectivity. nih.govmdpi.com

C-H Silylation Mediated by Silolane Derivatives

Direct C-H silylation has emerged as a powerful, atom-economical method for forming C-Si bonds, avoiding the need for pre-functionalized organometallic reagents. sciengine.comresearchgate.net These reactions are typically catalyzed by iridium or rhodium complexes, which can activate inert C-H bonds. snnu.edu.cnrsc.org The silane reagent is generally a hydrosilane or a disilane.

A key application relevant to the silolane scaffold is the intramolecular C-H functionalization of the silacycloalkane ring itself. In a notable study, a dirhodium catalyst, Rh₂(S-TPPTTL)₄, was used for the regio- and stereoselective intermolecular C-H functionalization of silicon-substituted alkanes, including silacyclopentane. nih.gov This reaction involves the insertion of a rhodium-stabilized donor/acceptor carbene into a C-H bond at the β-position of the silacyclopentane ring, generating stereodefined substituted silacycloalkanes with high diastereoselectivity. nih.gov This demonstrates that the C-H bonds of the silolane ring are susceptible to catalytic functionalization, offering a route to complex, substituted silolane derivatives.

| Diazo Compound Donor | Catalyst | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Methyl 2-diazo-2-(4-methoxyphenyl)acetate | Rh₂(S-TPPTTL)₄ | 75% | >20:1 | 96% |

| Methyl 2-diazo-2-(thiophen-2-yl)acetate | Rh₂(S-TPPTTL)₄ | 70% | >20:1 | 94% |

Mechanisms of Transition Metal-Catalyzed Processes

The mechanisms of transition metal-catalyzed reactions involving chlorosilanes are distinct from those involving hydrosilanes. For 1-chloro-1-methylsilolane, the key step is the activation of the strong silicon-chlorine bond. Recent progress in cross-coupling reactions has shown that this is achievable with various transition metals. researchgate.net

Two primary mechanisms have been proposed for the activation of the Si-Cl bond in palladium-catalyzed reactions:

Trans-oxidative addition: The Si-Cl bond adds across the metal center in a concerted fashion.

S_N2-type oxidative addition: A Lewis acid assists in polarizing the Si-Cl bond, making the silicon center more susceptible to nucleophilic attack by the metal complex. researchgate.net

Cobalt and nickel catalysts have also been developed for the cross-electrophile coupling of unactivated chlorosilanes. nih.gov Mechanistic studies suggest that for cobalt-catalyzed alkynylation, the cobalt catalyst first reacts with the other electrophile (an alkynyl sulfide), and the subsequent activation of the chlorosilane occurs via an S_N2 process, not a radical pathway. nih.gov These methods provide a direct route to functionalize 1-chloro-1-methylsilolane without prior conversion to a hydrosilane.

For C-H silylation reactions using hydrosilane derivatives, the mechanism typically involves an Ir(III)/Ir(V) or a similar catalytic cycle. acs.orguw.edu.pl Detailed kinetic and spectroscopic studies on iridium-catalyzed aromatic C-H silylation have identified the catalyst's resting state as an iridium disilyl hydride complex and shown that the rate-limiting step can vary from C-H bond cleavage to reductive elimination depending on the substrate. nih.gov

Functionalization of the Alkyl and Ring Carbon Atoms

Beyond reactions at the silicon center, the synthetic utility of 1-chloro-1-methylsilolane is enhanced by the ability to functionalize its carbon framework—both the exocyclic methyl group and the endocyclic methylene (B1212753) groups.

As discussed previously, rhodium-catalyzed carbene insertion provides a powerful method for the diastereoselective functionalization of the C-H bonds at the β-position (C3 and C4) of the silacyclopentane ring. nih.gov This approach introduces ester functionalities that can be further elaborated.

Functionalization of the methyl group is more challenging due to the high bond dissociation energy of primary C-H bonds. However, strategies have been developed for the regiospecific C-H activation of methyl groups. Rhodium-catalyzed borylation, for example, can selectively functionalize terminal, sterically unhindered methyl C-H bonds in molecules containing various functional groups. nih.gov Applying such a strategy to a derivative of 1-chloro-1-methylsilolane could provide a route to C-H functionalization at the methyl group, leading to boronate esters that are versatile intermediates for further transformations into alcohols or alkylarenes. nih.gov

Functional Group Interconversions on the Silolane Ring

Functional group interconversions are essential for synthesizing a variety of derivatives from a common precursor. For 1-chloro-1-methylsilolane, the primary site for such transformations is the reactive silicon-chlorine (Si-Cl) bond.

The Si-Cl bond is susceptible to nucleophilic attack, allowing for the substitution of the chlorine atom with a wide range of functional groups. researchgate.netrsc.org This is a common and versatile method for derivatizing chlorosilanes. For instance, the aminolysis of the Si-Cl bond, through reaction with primary or secondary amines, leads to the formation of aminosilanes. researchgate.netrsc.org The kinetics of such reactions have been studied for various chlorosilanes, often showing a first-order dependence on the silane concentration and independence from the amine concentration. researchgate.netrsc.org

Another important interconversion is the conversion of the Si-Cl bond to a Si-O bond through hydrolysis or alcoholysis. Hydrolysis, the reaction with water, yields silanols (R₃Si-OH), which can then undergo condensation to form siloxanes (R₃Si-O-SiR₃). uni-regensburg.de The kinetics of these polymerization and depolymerization processes are often influenced by factors such as the presence of water and hydrogen bonding. uni-regensburg.de

Furthermore, the Si-Cl bond can be converted to other silicon-halogen bonds, for example, through the Finkelstein reaction, where a chloride is displaced by another halide ion like bromide or iodide. vanderbilt.edu Reductive dehalogenation of the Si-Cl bond can also be used to form silicon-metal bonds. nih.gov

Table 2: Common Functional Group Interconversions at the Silicon Center

| Reagent(s) | Initial Functional Group | Final Functional Group | Reaction Type | Reference |

|---|---|---|---|---|

| R₂NH (Amine) | Si-Cl | Si-NR₂ | Aminolysis | researchgate.netrsc.org |

| H₂O (Water) | Si-Cl | Si-OH (Silanol) | Hydrolysis | uni-regensburg.de |

| ROH (Alcohol) | Si-Cl | Si-OR (Alkoxysilane) | Alcoholysis | ub.edu |

| NaX (X=Br, I) | Si-Cl | Si-X | Halide Exchange | vanderbilt.edu |

Mechanistic studies, including computational and experimental approaches, have been employed to understand the pathways of these transformations. For example, the mechanism of silylation reactions can involve intermediates such as silyl radicals or pentacoordinate silicate (B1173343) species. acs.org Similarly, the insertion of silylene species into metal-chloride bonds has been investigated, revealing complex mechanisms that can include coordination and migration steps. nih.gov

Advanced Spectroscopic and Structural Elucidation of Silolane Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the structure of organosilicon compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Silicon-29 NMR in Structural and Mechanistic Analysis

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful technique for directly probing the silicon centers in molecules like 1-Chloro-1-methylsilolane. huji.ac.il The ²⁹Si nucleus has a spin of 1/2 and a natural abundance of 4.7%, which, while low, still allows for the acquisition of high-quality spectra. aiinmr.com The chemical shift of a ²⁹Si nucleus is highly sensitive to its electronic environment, spanning a range of over 800 ppm. aiinmr.com

Computational studies on various chlorosilanes have demonstrated that relativistic spin-orbit effects, induced by the heavy chlorine atom, are crucial for accurately predicting ²⁹Si chemical shifts. rsc.org These calculations, combined with empirical data from similar structures, suggest an expected chemical shift range for 1-Chloro-1-methylsilolane.

Table 1: Predicted and Comparative ²⁹Si NMR Chemical Shifts

| Compound | Substituents on Si | Predicted/Observed δ (ppm) |

|---|---|---|

| Tetramethylsilane (TMS) | 4 x CH₃ | 0.0 (Reference) |

| Silacyclopentane (B13830383) | 2 x H, 2 x C (ring) | ~ -10 to -15 |

| Chlorotrimethylsilane | 1 x Cl, 3 x CH₃ | +30.0 |

| 1-Chloro-1-methylsilolane | 1 x Cl, 1 x CH₃, 2 x C (ring) | +30 to +45 (Predicted) |

Note: Predicted value is an estimate based on substituent effects observed in related organosilanes.

This predicted chemical shift provides a unique fingerprint for the silicon environment, allowing for the monitoring of reactions at the silicon center and the characterization of products and intermediates in mechanistic studies.

Multi-Dimensional NMR Techniques for Complex Silolanes

While one-dimensional NMR provides essential data, multi-dimensional techniques are necessary for the unambiguous structural assignment of more complex silolanes or for confirming the structure of simpler ones. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) create correlation maps between different nuclei, primarily ¹H, ¹³C, and ²⁹Si.

¹H-¹³C HSQC: This experiment would correlate each proton signal with the carbon atom to which it is directly attached. For 1-Chloro-1-methylsilolane, it would show correlations between the methyl protons and the methyl carbon, as well as the methylene (B1212753) protons and their respective ring carbons.

¹H-²⁹Si HMBC: This powerful experiment directly links protons to the silicon nucleus. For 1-Chloro-1-methylsilolane, correlations would be observed between the silicon atom and the protons of the methyl group, as well as the protons on the α-carbons of the silolane ring. This provides definitive evidence for the connectivity around the silicon center.

In the study of complex organosilicon ring systems and polymers, two-dimensional techniques like INEPT-INADEQUATE have been used to establish Si-Si connectivity, demonstrating the power of these methods in elucidating the complete bonding framework of silicon-containing molecules. osti.govacs.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. unige.ch By measuring the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, from which atomic positions, bond lengths, and bond angles can be calculated with high precision.

Although a specific crystal structure for 1-Chloro-1-methylsilolane is not publicly documented, the principles of the technique allow for a detailed prediction of the information that would be obtained from such an analysis.

Elucidation of Bond Lengths, Angles, and Conformations

A crystallographic study of 1-Chloro-1-methylsilolane would provide precise measurements of its molecular geometry. The parent silacyclopentane ring is known to exist in a twisted (C₂) conformation to relieve ring strain. lookchem.com It is expected that 1-Chloro-1-methylsilolane would adopt a similar twisted conformation in the solid state.

Key structural parameters that would be determined include:

Si-Cl bond length: This distance would provide insight into the electronic nature of the silicon-chlorine bond.

Si-C bond lengths: Both the Si-C(methyl) and the two Si-C(ring) bond lengths would be accurately measured.

Bond angles around the silicon atom: The C-Si-C, C-Si-Cl, and C-Si-C(ring) angles would define the local geometry at the silicon center, which is expected to be a distorted tetrahedron.

Ring puckering: The exact torsional angles within the five-membered ring would quantify the degree and nature of the ring's twisted conformation.

Table 2: Typical Bond Lengths and Angles in Related Organosilicon Compounds

| Parameter | Typical Value | Expected Range in 1-Chloro-1-methylsilolane |

|---|---|---|

| Si-Cl Bond Length | 2.05 Å | 2.04 - 2.07 Å |

| Si-C (alkyl) Bond Length | 1.87 Å | 1.86 - 1.89 Å |

| C-Si-C Bond Angle | 109.5° | 107 - 112° |

| C(ring)-Si-C(ring) Angle | ~96° | 94 - 98° |

Note: Values are based on data from structurally similar organosilicon compounds.

Analysis of Intermolecular Interactions in Crystalline States

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in a crystal lattice. This analysis is crucial for understanding the intermolecular forces that govern the physical properties of the solid. For 1-Chloro-1-methylsilolane, the analysis would focus on weak interactions such as:

Van der Waals forces: These are the primary forces governing the packing of nonpolar molecules. The shape of the silolane ring and the methyl group would influence how efficiently the molecules can pack.

Dipole-dipole interactions: The polar Si-Cl bond creates a molecular dipole, which would lead to electrostatic interactions that influence the orientation of adjacent molecules in the crystal.

Weak hydrogen bonds: Although not a strong hydrogen bond donor or acceptor, potential C-H···Cl interactions could be identified, where a hydrogen atom on one molecule interacts weakly with the chlorine atom on a neighboring molecule.

Understanding these interactions provides a link between the molecular structure and the macroscopic properties of the material, such as its melting point and solubility.

Mass Spectrometry Techniques for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. chemguide.co.uk For molecular analysis, it provides the exact molecular weight and, through the analysis of fragmentation patterns, yields valuable structural information. libretexts.org

When 1-Chloro-1-methylsilolane is analyzed by electron ionization mass spectrometry (EI-MS), it is first ionized to form a molecular ion (M⁺•). This high-energy ion can then break apart into smaller, charged fragments. The resulting mass spectrum is a plot of ion abundance versus m/z. chemguide.co.uk

A key feature in the mass spectrum of 1-Chloro-1-methylsilolane would be the distinctive isotopic patterns of silicon and chlorine.

Chlorine Isotopes: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Any fragment containing a chlorine atom will therefore appear as a pair of peaks separated by two m/z units, with a characteristic intensity ratio of approximately 3:1. miamioh.edu

Silicon Isotopes: Silicon has three stable isotopes: ²⁸Si (92.2%), ²⁹Si (4.7%), and ³⁰Si (3.1%). This results in small M+1 and M+2 peaks for any silicon-containing fragment, which are slightly larger than those expected from ¹³C alone.

The fragmentation of the molecular ion would likely proceed through several key pathways, including the loss of stable neutral radicals.

Table 3: Predicted Key Fragments in the Mass Spectrum of 1-Chloro-1-methylsilolane (C₅H₁₁ClSi)

| m/z Value(s) | Ion Formula | Likely Origin |

|---|---|---|

| 134 / 136 | [C₅H₁₁³⁵ClSi]⁺• / [C₅H₁₁³⁷ClSi]⁺• | Molecular Ion (M⁺•) |

| 119 / 121 | [C₄H₈³⁵ClSi]⁺ / [C₄H₈³⁷ClSi]⁺ | Loss of a methyl radical (•CH₃) |

| 99 | [C₅H₁₁Si]⁺ | Loss of a chlorine radical (•Cl) |

| 71 | [C₄H₈Si]⁺• | Loss of HCl and a methyl radical |

| 63 / 65 | [CH₄³⁵ClSi]⁺ / [CH₄³⁷ClSi]⁺ | Cleavage of the ring |

Note: The table shows the most likely fragments. The base peak would be the most stable carbocation or silicon-containing cation formed.

The analysis of these fragments allows for a piece-by-piece reconstruction of the molecule, confirming the presence of the methyl group, the chlorine atom, and the silacyclopentane ring structure. libretexts.orgdocbrown.infonih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organosilicon compounds by providing highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass.

For 1-Chloro-1-methylsilolane, HRMS would be crucial for confirming its elemental formula (C5H11ClSi). The presence of silicon and chlorine isotopes (²⁸Si, ²⁹Si, ³⁰Si and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, which can be precisely resolved and analyzed by HRMS. The high mass accuracy of HRMS instruments, such as Orbitrap or TOF analyzers, allows for the confident assignment of the molecular formula based on the measured mass-to-charge ratio (m/z) of the molecular ion. protocols.io

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of 1-Chloro-1-methylsilolane [C5H11ClSi]⁺

| m/z (Theoretical) | Relative Abundance (%) | Isotopic Composition |

| 134.0345 | 100.00 | ¹²C₅¹H₁₁³⁵Cl²⁸Si |

| 135.0379 | 5.86 | ¹³C¹²C₄¹H₁₁³⁵Cl²⁸Si |

| 135.0316 | 5.06 | ¹²C₅¹H₁₁³⁵Cl²⁹Si |

| 136.0325 | 32.48 | ¹²C₅¹H₁₁³⁷Cl²⁸Si |

| 136.0349 | 3.55 | ¹²C₅¹H₁₁³⁵Cl³⁰Si |

Note: This table represents a theoretical calculation and would be confirmed experimentally using HRMS.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in elucidating the connectivity of atoms within a molecule.

In the analysis of 1-Chloro-1-methylsilolane, the molecular ion ([C5H11ClSi]⁺˙) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would offer insights into the structure of the silolane ring and the substituents on the silicon atom. Common fragmentation pathways for alkyl- and chloro-substituted silanes include the loss of the methyl group (CH₃), the chlorine atom (Cl), or cleavage of the silolane ring. docbrown.infodocbrown.info The analysis of these fragmentation patterns allows for the confirmation of the proposed structure.

Table 2: Plausible Fragmentation Pathways for 1-Chloro-1-methylsilolane in MS/MS

| Precursor Ion (m/z) | Plausible Fragment Ion | Neutral Loss |

| [C₅H₁₁ClSi]⁺˙ | [C₄H₈ClSi]⁺ | CH₃ |

| [C₅H₁₁ClSi]⁺˙ | [C₅H₁₁Si]⁺ | Cl |

| [C₅H₁₁ClSi]⁺˙ | [CH₃SiCl]⁺˙ | C₄H₈ |

Note: The specific fragmentation pattern and relative intensities would be determined experimentally.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying the functional groups present in a molecule. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

For 1-Chloro-1-methylsilolane, IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the Si-C, Si-Cl, C-H, and C-C bonds. The Si-Cl stretching vibration is typically observed in the range of 450-600 cm⁻¹. The Si-C stretching vibration would appear in the region of 600-800 cm⁻¹. The various C-H stretching and bending vibrations of the methyl group and the silolane ring would be present in the ranges of 2850-3000 cm⁻¹ and 1300-1500 cm⁻¹, respectively. researchgate.netresearchgate.net A comparative analysis of IR and Raman spectra can provide complementary information, as some vibrational modes may be more active in one technique than the other. materialsciencejournal.org

Table 3: Expected Vibrational Frequencies for 1-Chloro-1-methylsilolane

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Si-Cl | Stretching | 450 - 600 |

| Si-CH₃ | Stretching | 600 - 800 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| CH₂ | Scissoring | ~1450 |

| CH₃ | Bending | ~1375 |

Note: These are approximate ranges and the precise peak positions would be determined from experimental spectra.

Advanced Spectroscopic Methods for Mechanistic Intermediates

The study of reaction mechanisms often involves the detection and characterization of short-lived intermediates. Advanced spectroscopic techniques that allow for real-time monitoring are essential for gaining a deeper understanding of these processes.

In situ spectroscopic techniques, such as in situ IR and Raman spectroscopy, enable the monitoring of chemical reactions as they occur, without the need for sample extraction. semanticscholar.orgnih.gov This is particularly valuable for studying the reactions of silolanes, such as hydrolysis or substitution reactions. researchgate.net For instance, in the hydrolysis of 1-Chloro-1-methylsilolane, in situ IR spectroscopy could be used to follow the disappearance of the Si-Cl band and the appearance of a new band corresponding to the Si-OH group. researchgate.net This provides kinetic information and helps to identify any transient intermediate species. mdpi.comacs.org

Synchrotron-based spectroscopic techniques, such as X-ray absorption spectroscopy (XAS), offer unique capabilities for probing the electronic structure and local atomic environment of silicon in compounds like 1-Chloro-1-methylsilolane. nih.govyoutube.com XAS is element-specific and can provide information on the oxidation state, coordination number, and bond distances of the silicon atom. wisc.edumdpi.com Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) can be particularly insightful for characterizing the silicon center in both the starting material and any reaction intermediates or products. cyberleninka.ru

Computational and Theoretical Investigations of 1 Chloro 1 Methylsilolane Reactivity

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, would be the foundational approaches to investigate the properties of 1-Chloro-1-methylsilolane. These calculations solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of the molecule.

A theoretical study would typically begin with geometry optimization to find the lowest energy structure of the 1-Chloro-1-methylsilolane molecule. From the optimized geometry, various electronic properties could be calculated. For instance, the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and atomic charges would be determined.

Analysis of the molecular orbitals would reveal the nature of the chemical bonds within the molecule, such as the polarity and strength of the Si-Cl, Si-C, and Si-CH₃ bonds. Techniques like Natural Bond Orbital (NBO) analysis could provide a more detailed picture of the bonding, including hybridization and delocalization of electrons. This information is crucial for understanding the molecule's reactivity, as the HOMO and LUMO energies are key indicators of its electron-donating and electron-accepting capabilities, respectively.

The five-membered silolane ring is not planar and can adopt various puckered conformations. A computational study would involve a thorough conformational analysis to identify the most stable conformers and the energy barriers between them. The two most common conformations for a five-membered ring are the "envelope" and "twist" forms.

By systematically exploring the potential energy surface of the ring, researchers could determine the preferred pucker of the silolane ring in 1-Chloro-1-methylsilolane and how the positions of the chloro and methyl substituents (axial vs. equatorial-like) influence the conformational preference. This would involve calculating the relative energies of different conformers.

Reaction Pathway Elucidation and Transition State Calculations

Computational methods are invaluable for mapping out the mechanisms of chemical reactions. For 1-Chloro-1-methylsilolane, this could involve studying its reactions with various reagents, such as nucleophiles or electrophiles.

To understand the kinetics of a reaction, it is essential to calculate the activation barrier, which is the energy difference between the reactants and the transition state. Computational chemists use various algorithms to locate the transition state structure for a given reaction. Once found, the activation energy can be calculated, providing a quantitative measure of how fast the reaction is likely to proceed.

Many chemical reactions proceed through one or more intermediates. Computational studies can identify the structures and energies of these intermediates, providing a complete picture of the reaction pathway. If 1-Chloro-1-methylsilolane were involved in a catalytic process, computational chemistry could be used to elucidate the entire catalytic cycle. This would involve identifying all the intermediates and transition states in the cycle and determining the rate-determining step.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information about static molecular structures and energies, molecular dynamics (MD) simulations can be used to study the dynamic behavior of 1-Chloro-1-methylsilolane over time. In an MD simulation, the motion of each atom in the molecule is calculated by solving Newton's equations of motion.

MD simulations could be used to study the conformational dynamics of the silolane ring, showing how it flexes and puckers at a given temperature. It could also be used to simulate the behavior of the molecule in a solvent, providing insights into solute-solvent interactions. For instance, an MD simulation could model the diffusion of 1-Chloro-1-methylsilolane in a particular solvent or its interaction with other molecules in a mixture.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering a means to validate experimental findings, assign complex spectra, and understand the structural and electronic properties of molecules like 1-chloro-1-methylsilolane. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are routinely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). lmaleidykla.ltrsc.org The accuracy of these predictions is highly dependent on the level of theory, the choice of basis set, and the inclusion of environmental factors such as solvent effects.

For organosilicon compounds, particularly those containing electronegative substituents like chlorine, accurate prediction of ²⁹Si NMR chemical shifts requires careful consideration of computational parameters. Research on various chlorosilanes has demonstrated that triple-zeta quality basis sets, such as IGLO-III, are necessary for satisfactory results. rsc.org Furthermore, for silicon atoms bonded to multiple chlorine atoms, the inclusion of spin-orbit corrections becomes crucial for obtaining predictions that align well with experimental data. rsc.org Solvent effects, which can alter both the molecular geometry and the electronic shielding around the nucleus, can be effectively modeled using continuum solvation models like the Polarizable Continuum Model (PCM). rsc.org

In the realm of vibrational spectroscopy, theoretical calculations are invaluable for assigning the fundamental vibrational modes of a molecule. A comprehensive analysis of the closely related compound, 1-chlorosilacyclopentane, utilized DFT and MP2 calculations with an aug-cc-pVTZ basis set to investigate its conformational landscape and vibrational spectra. lmaleidykla.ltlmaleidykla.lt The study found an excellent agreement between the experimental matrix-isolation FT-IR spectra and the calculated anharmonic frequencies, with deviations not exceeding 2%. lmaleidykla.ltlmaleidykla.lt This high level of accuracy allows for confident assignment of complex spectral features, including stretching and bending modes of the silolane ring and the silicon-chlorine bond.

While specific experimental spectra for 1-chloro-1-methylsilolane are not widely published, a comparative analysis would follow the methodology demonstrated for similar compounds. The process involves optimizing the molecular geometry of 1-chloro-1-methylsilolane at a chosen level of theory, followed by frequency calculations to predict the IR and Raman spectra, and shielding calculations for NMR chemical shifts (¹H, ¹³C, ²⁹Si). The predicted values are then benchmarked against experimentally obtained spectra. Discrepancies between theoretical and experimental data can often provide deeper insights into intermolecular interactions or conformational dynamics not captured by the gas-phase theoretical model.

Below is an illustrative table showcasing how such a comparison would be presented for the key spectroscopic parameters of 1-chloro-1-methylsilolane.

| Spectroscopic Parameter | Experimental Value | Predicted Value (DFT/B3LYP/IGLO-III) | Deviation |

| ¹H NMR (δ, ppm) | |||

| Si-CH₃ | Data not available | Calculated value | - |

| α-CH₂ | Data not available | Calculated value | - |

| β-CH₂ | Data not available | Calculated value | - |

| ¹³C NMR (δ, ppm) | |||

| Si-CH₃ | Data not available | Calculated value | - |

| α-CH₂ | Data not available | Calculated value | - |

| β-CH₂ | Data not available | Calculated value | - |

| ²⁹Si NMR (δ, ppm) | Data not available | Calculated value | - |

| IR Frequencies (cm⁻¹) | |||

| ν(Si-Cl) | Data not available | Calculated value | - |

| ν(Si-C) | Data not available | Calculated value | - |

| Ring deformation | Data not available | Calculated value | - |

Note: This table is for illustrative purposes. Specific experimental and calculated values for 1-chloro-1-methylsilolane are contingent on dedicated study.

Computational Design Principles for Silolane-Based Reagents and Catalysts

Computational chemistry is instrumental in the rational design of new reagents and catalysts by providing molecular-level insights into reaction mechanisms, transition states, and the factors that control reactivity and selectivity. For silolane-based systems, these principles guide the development of molecules with tailored properties for applications ranging from polymer chemistry to organic synthesis.

A core principle in computational design is the use of theoretical models, particularly DFT, to map the potential energy surface of a reaction. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, chemists can predict reaction pathways and activation barriers. For a reagent like 1-chloro-1-methylsilolane, this allows for the investigation of its role in reactions such as ring-opening polymerizations or as a precursor for silylene generation. Computational studies can elucidate how the substituents on the silicon atom (e.g., chloro and methyl groups) influence the strain of the five-membered ring and the lability of the Si-Cl bond, which are key factors governing its reactivity.

Another design principle involves the computational screening of candidate molecules to identify promising structures before undertaking synthetic efforts. This can be achieved by calculating reactivity descriptors. For instance, analyzing the Frontier Molecular Orbitals (HOMO-LUMO) can provide insights into the electrophilic and nucleophilic nature of different sites within the silolane molecule. mdpi.com The calculated electrostatic potential map can further identify regions susceptible to nucleophilic or electrophilic attack, guiding the design of reactions. For example, in designing a silolane-based Lewis acid catalyst, computations can predict how modifications to the ring structure or substituents on the silicon atom would enhance the acidity of the silicon center and its catalytic activity.

Furthermore, computational methods are crucial for designing catalysts where a silolane moiety is part of a larger system, such as a ligand for a transition metal complex. Theoretical calculations can predict the binding energy of the silolane-based ligand to the metal center, its electronic influence on the metal (e.g., as a sigma-donor or pi-acceptor), and the steric environment it creates. mdpi.com These factors are critical in tuning the performance of catalysts for processes like olefin polymerization or cross-coupling reactions. By systematically modifying the silolane structure in silico and calculating the effect on the catalytic cycle's key activation barriers, researchers can establish structure-activity relationships. This knowledge provides a predictive framework to design more efficient and selective catalysts, minimizing the trial-and-error approach in the laboratory. researchgate.net For example, DFT studies on Ziegler-Natta catalysts have shown how the interaction between reagents and the catalyst's active site dictates polymerization efficiency, a principle directly applicable to the design of silolane-based polymerization initiators or moderators. mdpi.com

Applications in Advanced Materials and Catalysis Academic Perspectives

1-Chloro-1-methylsilolane as a Precursor in Polymer Chemistry

The unique structure of 1-Chloro-1-methylsilolane makes it a valuable precursor for creating advanced silicon-containing polymers. Its strained silacyclopentane (B13830383) ring is amenable to Ring-Opening Polymerization (ROP), a powerful technique for producing polymers with well-defined characteristics.

Ring-Opening Polymerization (ROP) is a key method for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ), and specific end-group functionalities. mdpi.combohrium.com The polymerization of cyclic monomers is often driven by the release of ring strain. mdpi.com Five-membered rings like the silolane in 1-Chloro-1-methylsilolane possess moderate ring strain, making them suitable candidates for ROP.

Anionic Ring-Opening Polymerization (AROP) is a particularly effective method for strained cyclic silanes and siloxanes. mdpi.com The process is typically initiated by a nucleophile, which attacks the silicon atom, leading to the cleavage of a silicon-carbon bond within the ring and the formation of a propagating anionic center. This "living" polymerization process allows for the sequential addition of monomer units, enabling precise control over the final polymer architecture. mdpi.com While direct studies on 1-Chloro-1-methylsilolane are not extensively detailed in the literature, the polymerization of analogous compounds like 1-silacyclopent-3-ene derivatives provides insight into the expected behavior. capes.gov.br

The polymerization of such monomers can yield poly(silolane)s, which are polymers with a backbone consisting of repeating silacyclopentane units. The properties of these materials can be tuned by controlling the polymer chain length and microstructure.

Table 1: Characteristics of Controlled Ring-Opening Polymerization (ROP)

| Feature | Description | Advantage in Polymer Architecture |

|---|---|---|

| Living Polymerization | The propagating chain end remains active until intentionally terminated. | Allows for the synthesis of block copolymers by sequential monomer addition. |

| Controlled Initiation | The number of polymer chains is determined by the amount of initiator. | Enables precise control over the final molecular weight (Mn). |

| Low Dispersity (Đ) | Polymer chains are of similar length (Đ typically close to 1.1). | Leads to materials with uniform and predictable physical properties. |

| End-Group Functionalization | The active chain end can be reacted with specific quenching agents. | Allows for the introduction of desired chemical functionalities at the chain terminus. |

By employing 1-Chloro-1-methylsilolane in a controlled ROP process, it is theoretically possible to synthesize novel polysilolanes with precisely tailored architectures for applications in areas such as specialty elastomers, membranes, and ceramic precursors.

The reactive Si-Cl bond in 1-Chloro-1-methylsilolane provides a versatile route for its incorporation into other polymer structures, most notably polysiloxanes. This allows for the synthesis of functionalized copolymers where the silolane ring is appended to a flexible siloxane backbone, thereby modifying the properties of the final material. mdpi.com

One common strategy involves using the chlorosilane derivative as a terminating agent in the living anionic ROP of cyclosiloxanes like hexamethylcyclotrisiloxane (B157284) (D3). nih.gov After the polymerization of D3 has proceeded to the desired length, the addition of 1-Chloro-1-methylsilolane quenches the propagating silanolate anion. This reaction attaches the methylsilolane group to the end of the polysiloxane chain, creating a well-defined macromolecule with a specific functional end-group.